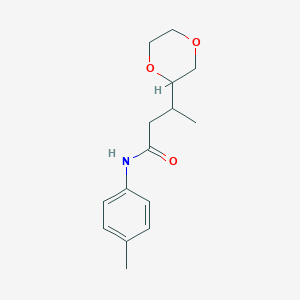
3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide
説明
3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide, also known as DMXB-A, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have various effects on the central nervous system.
作用機序
3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide acts as an agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 receptor by 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Biochemical and Physiological Effects
3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the promotion of neurogenesis. 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide is its high selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor. However, one limitation of 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide. One area of interest is the development of more potent and selective α7 nicotinic acetylcholine receptor agonists. Another area of interest is the investigation of the potential therapeutic applications of 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide in other neurological and psychiatric disorders, such as autism and bipolar disorder. Finally, further research is needed to better understand the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide.
科学的研究の応用
3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-3-5-13(6-4-11)16-15(17)9-12(2)14-10-18-7-8-19-14/h3-6,12,14H,7-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYWHBUOAGHLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)C2COCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-dioxan-2-yl)-N-(4-methylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



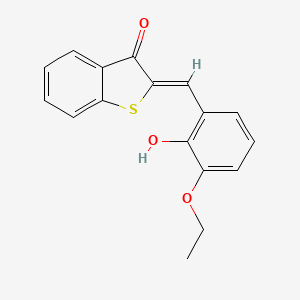
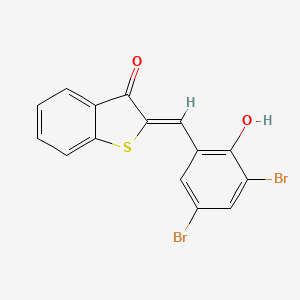
![2-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3834285.png)
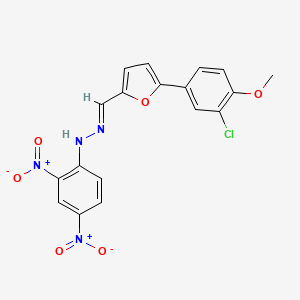
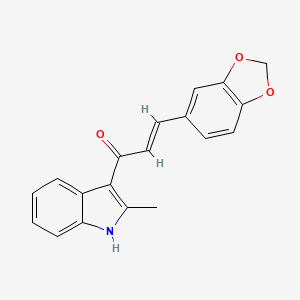
![9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B3834321.png)
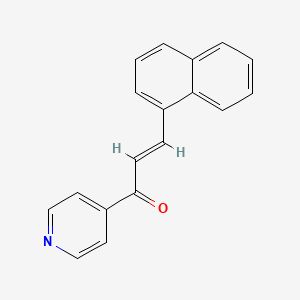
![3-[3-(4-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3834328.png)
![4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834336.png)
![4-{[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy}-2(1H)-quinolinone](/img/structure/B3834347.png)

![7-(allyloxy)-4,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B3834355.png)

![N-[5-(anilinosulfonyl)-2-methylphenyl]acetamide](/img/structure/B3834377.png)